Cas no 2229151-88-4 (methyl 2-(3-bromoprop-1-en-2-yl)benzoate)

Methyl 2-(3-bromoprop-1-en-2-yl)benzoate is a brominated aromatic ester with applications in organic synthesis and pharmaceutical intermediates. Its key structural features include a reactive bromoalkene group and an ester functionality, enabling versatile transformations such as cross-coupling reactions, nucleophilic substitutions, and cyclizations. The compound's stability under standard conditions and well-defined reactivity make it a valuable building block for constructing complex molecular frameworks. It is particularly useful in medicinal chemistry for the development of bioactive molecules. High purity and consistent quality ensure reliable performance in research and industrial processes. Proper handling is advised due to its potential sensitivity to light and moisture.
methyl 2-(3-bromoprop-1-en-2-yl)benzoate structure
2229151-88-4 structure
Product Name:methyl 2-(3-bromoprop-1-en-2-yl)benzoate
CAS No:2229151-88-4
MF:C11H11BrO2
MW:255.107842683792
CID:5924087
PubChem ID:165650330
Update Time:2025-10-19

methyl 2-(3-bromoprop-1-en-2-yl)benzoate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-(3-bromoprop-1-en-2-yl)benzoate
    • 2229151-88-4
    • EN300-1923693
    • Inchi: 1S/C11H11BrO2/c1-8(7-12)9-5-3-4-6-10(9)11(13)14-2/h3-6H,1,7H2,2H3
    • InChI Key: VNGVYLATEALMCN-UHFFFAOYSA-N
    • SMILES: BrCC(=C)C1C=CC=CC=1C(=O)OC

Computed Properties

  • Exact Mass: 253.99424g/mol
  • Monoisotopic Mass: 253.99424g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 26.3Ų

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Additional information on methyl 2-(3-bromoprop-1-en-2-yl)benzoate

Introduction to Methyl 2-(3-bromoprop-1-en-2-yl)benzoate (CAS No. 2229151-88-4)

Methyl 2-(3-bromoprop-1-en-2-yl)benzoate, with the chemical formula C11H11BrO2, is a significant compound in the field of organic synthesis and pharmaceutical research. This compound is characterized by its brominated aromatic structure, which makes it a valuable intermediate in the synthesis of various bioactive molecules. The presence of a bromopropenyl group and a benzoate moiety enhances its utility in medicinal chemistry and material science applications.

The compound is identified by its unique Chemical Abstracts Service (CAS) number, CAS No. 2229151-88-4, which distinguishes it from other chemical entities in databases and literature. This numbering system ensures precise identification and classification, facilitating its use in academic research, industrial processes, and regulatory compliance.

In recent years, the demand for specialized intermediates like Methyl 2-(3-bromoprop-1-en-2-yl)benzoate has surged due to advancements in drug discovery and development. The bromopropenyl group serves as a versatile handle for further functionalization, enabling chemists to design complex molecular architectures. This property has made it a preferred choice for researchers exploring novel therapeutic agents.

One of the most compelling aspects of Methyl 2-(3-bromoprop-1-en-2-yl)benzoate is its role in synthesizing pharmaceutical intermediates. The benzoate moiety is known for its stability and compatibility with various biological systems, making it an ideal component in drug molecules targeting neurological disorders, inflammatory conditions, and infectious diseases. Recent studies have highlighted its potential in developing antimicrobial agents, where the bromine atom enhances binding affinity to bacterial enzymes.

The compound's reactivity also makes it valuable in polymer chemistry. Researchers have explored its use in creating functionalized polymers with enhanced mechanical properties and biodegradability. These materials are particularly relevant in the development of biomedical devices and sustainable packaging solutions. The ability to incorporate bromine into polymer backbones allows for controlled cross-linking and modification, leading to innovative material designs.

From a synthetic chemistry perspective, Methyl 2-(3-bromoprop-1-en-2-yl)benzoate offers a unique platform for exploring new reaction pathways. Its structure allows for palladium-catalyzed cross-coupling reactions, which are pivotal in constructing complex organic molecules. These reactions are widely used in pharmaceutical synthesis due to their high selectivity and efficiency. The compound's compatibility with various ligands and catalysts has made it a staple in modern synthetic laboratories.

The pharmaceutical industry has been particularly interested in Methyl 2-(3-bromoprop-1-en-2-yl)benzoate due to its potential as a precursor for kinase inhibitors. Kinases are enzymes involved in cell signaling pathways, and their dysregulation is associated with several diseases, including cancer. By modifying the benzoate scaffold, researchers can develop molecules that selectively inhibit aberrant kinase activity, offering new therapeutic strategies.

In addition to its pharmaceutical applications, this compound has shown promise in agrochemical research. The bromine atom's reactivity allows for the synthesis of pesticides and herbicides with improved efficacy and environmental safety. Recent studies have demonstrated its role in developing next-generation crop protection agents that target specific enzymatic pathways without harming beneficial organisms.

The synthesis of Methyl 2-(3-bromoprop-1-en-2-yl)benzoate typically involves multi-step organic reactions, starting from commercially available precursors such as cinnamic acid derivatives. The introduction of the bromopropenyl group is achieved through bromination reactions followed by esterification. These processes highlight the compound's importance as a building block in synthetic organic chemistry.

The safety profile of Methyl 2-(3-bromoprop-1-en-2-yl)benzoate is another critical consideration. While it does not pose significant health risks under standard handling conditions, appropriate precautions must be taken to prevent exposure during synthesis and application. Industrial facilities adhering to Good Manufacturing Practices (GMP) ensure that all operations involving this compound are conducted safely and efficiently.

The future prospects of Methyl 2-(3-bromoprop-1-en-2-yl)benzoate are vast, driven by ongoing research in medicinal chemistry and materials science. As new methodologies emerge, the potential applications of this compound are expected to expand further. Collaborative efforts between academia and industry will be crucial in unlocking its full potential across multiple domains.

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